Bisphenol AP-13C6
Description
Bisphenol AP-13C6 (4,4'-(1-phenylethylidene)bisphenol-13C6) is a carbon-13 isotopically labeled derivative of Bisphenol AP (BPA-P), a structural analogue of Bisphenol A (BPA). The isotopic labeling (13C6) specifically targets the six carbons in the phenyl rings, enhancing its utility as an internal standard in mass spectrometry-based analytical methods . This compound is critical for tracing environmental fate, metabolic pathways, and exposure assessments of BPA-P with high precision, minimizing interference from non-labeled analogues . This compound retains the endocrine-disrupting properties of its parent compound but is primarily employed in research to quantify BPA-P in complex matrices like biological fluids, plastics, and environmental samples .
Properties
Molecular Formula |
C₁₄¹³C₆H₁₈O₂ |
|---|---|
Molecular Weight |
296.31 |
Synonyms |
1,1-Bis(4-hydroxyphenyl)-1-phenylethane-13C6; 1-Phenyl-1,1-bis(4-hydroxyphenyl)ethane-13C6; 4,4’-(1-Phenylethylidene)bisphenol-13C6; 4,4’-(1-Phenylethylidene)diphenol-13C6; 4,4’-(α-Methylbenzylidene)diphenol-13C6; Bis(4-hydroxyphenyl)methylphenylmeth |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bisphenol AP-13C6 belongs to the bisphenol family, which includes BPA, BPS (Bisphenol S), BPF (Bisphenol F), and BPAF (Bisphenol AF). Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison of Bisphenol Analogues
| Compound | CAS No. | Molecular Formula | Key Structural Features | LogP (Octanol-Water) | Primary Applications |
|---|---|---|---|---|---|
| This compound | N/A¹ | C20H18O2 (13C6) | Phenylethylidene bridge; 13C-labeled phenyl | ~3.8 (estimated)² | Analytical internal standard, toxicokinetics |
| Bisphenol A (BPA) | 80-05-7 | C15H16O2 | Isopropylidene bridge | 3.32 | Polycarbonate plastics, epoxy resins |
| Bisphenol S (BPS) | 80-09-1 | C12H10O4S | Sulfonyl bridge | 1.65 | Thermal paper, BPA replacement |
| Bisphenol AF (BPAF) | 1478-61-1 | C15H10F6O2 | Hexafluoroisopropylidene bridge | 4.10 | High-performance polymers, electronics |
| Bisphenol AP (BPA-P) | 1571-75-1 | C20H18O2 | Phenylethylidene bridge | ~3.8 | Epoxy resins, coatings |
¹ Isotopically labeled compounds often lack distinct CAS numbers.
² Estimated based on structural similarity to BPA-P .
Key Research Findings
Endocrine-Disrupting Activity: Bisphenol AP exhibits estrogenic activity comparable to BPA, with an EC50 of 0.1 μM in MCF-7 cell assays, while BPAF shows higher potency (EC50 = 0.05 μM) due to fluorine substitution enhancing receptor binding . BPS and BPF, marketed as "safer" alternatives, demonstrate similar or greater estrogenic effects in vivo, challenging their regulatory approval as benign substitutes .
Environmental Persistence: BPA-P and BPAF exhibit higher hydrophobicity (LogP > 3.5) than BPA, leading to bioaccumulation in aquatic organisms . Isotopic labeling in this compound enables precise tracking of BPA-P degradation pathways, revealing half-lives of 15–30 days in aerobic soils, slower than BPA (7–10 days) .
Analytical Utility: this compound’s 13C labeling eliminates isotopic interference in LC-MS/MS, achieving detection limits of 0.01 ng/mL in human serum, outperforming unlabeled analogues . In contrast, BPA and BPS require derivatization for similar sensitivity, increasing analytical complexity .
Toxicity and Regulatory Status
- BPA-P : Classified as a Substance of Very High Concern (SVHC) under EU REACH due to reproductive toxicity (ECHA 2017c).
- BPAF : Listed in the U.S. EPA’s Toxics Release Inventory (TRI) for its persistence and developmental toxicity .
- This compound: Exempt from regulatory restrictions as a research tool but mandates stringent handling to prevent environmental release .
Critical Notes on Comparative Studies
- Structural-Activity Relationships (SAR) : The phenylethylidene group in BPA-P enhances lipid solubility and membrane permeability compared to BPA’s isopropylidene, increasing its bioavailability .
- Non-Monotonic Dose Responses: Like BPA, BPA-P exhibits low-dose effects (e.g., 0.1 μg/kg/day) on thyroid hormone disruption, challenging traditional toxicological thresholds .
- Analytical Challenges: Differentiation of bisphenol analogues in environmental samples requires advanced techniques like 13C-NMR or high-resolution mass spectrometry, as highlighted in Tables of Spectral Data for Structure Determination of Organic Compounds .
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